4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine
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Overview
Description
4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol. This compound belongs to the class of pyrazolo[3,4-C]pyridines, which are characterized by their fused pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-methyl-3-bromopyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups at the bromine position.
Scientific Research Applications
4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
. Some similar compounds include:
1H-Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share the pyrazolo[3,4-C]pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
4-bromo-2-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-9-3-7(5)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRZUMLQUORGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CN=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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